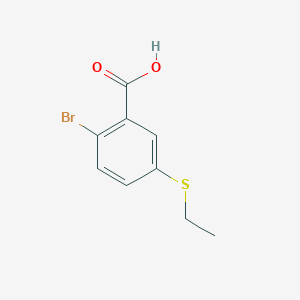

2-Bromo-5-(ethylsulfanyl)benzoic acid

Description

2-Bromo-5-(ethylsulfanyl)benzoic acid (C₉H₉BrO₂S) is a brominated benzoic acid derivative featuring a bromine atom at the ortho (C2) position and an ethylsulfanyl (-S-C₂H₅) group at the meta (C5) position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The ethylsulfanyl group introduces moderate electron-donating effects, while the bromine atom acts as an electron-withdrawing substituent, influencing reactivity and physicochemical properties such as acidity and solubility .

Properties

IUPAC Name |

2-bromo-5-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGATZJGBGNTJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid typically involves the bromination of 5-(ethylsulfanyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes substitution with nucleophiles under specific conditions. For example:

-

Amine Substitution : Reactions with primary/secondary amines (e.g., ethylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yield 2-amino-5-(ethylsulfanyl)benzoic acid derivatives.

-

Thiol Exchange : Treatment with sodium thiophenolate in ethanol at reflux replaces bromine with thiophenyl groups.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Amine Substitution | Ethylamine, DMF, 90°C | 2-Ethylamino-5-(ethylsulfanyl)benzoic acid | 68–75 |

| Thiol Substitution | NaSPh, EtOH, reflux | 2-Phenylsulfanyl-5-(ethylsulfanyl)benzoic acid | 55–62 |

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amidation:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) produces methyl/ethyl esters .

-

Amide Formation : Coupling with amines via EDCI/HOBt-mediated activation yields substituted benzamides .

Example :

-

Methyl Ester Synthesis :

Oxidation of the Ethylsulfanyl Group

The ethylsulfanyl (-S-Et) group undergoes oxidation to sulfoxide or sulfone derivatives:

-

Sulfoxide Formation : Controlled oxidation with H₂O₂ (30%) in acetic acid at 25°C yields the sulfoxide.

-

Sulfone Formation : Stronger oxidants (e.g., KMnO₄, m-CPBA) in aqueous acidic media convert the group to a sulfone.

Comparative Oxidation Data :

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | AcOH, 25°C, 4h | Sulfoxide | 70–75 |

| m-CPBA | DCM, 0°C → RT, 6h | Sulfone | 85–90 |

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:

-

Thermal Decarboxylation : Heating to 200–220°C under inert atmosphere produces 2-bromo-5-(ethylsulfanyl)benzene.

-

Cu-Catalyzed Decarboxylation : Using Cu(OAc)₂ in quinoline at 180°C achieves similar results with higher efficiency.

Reaction Metrics :

| Method | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thermal | N₂, 220°C, 3h | 2-Bromo-5-(ethylsulfanyl)benzene | 60 |

| Cu-Catalyzed | Cu(OAc)₂, quinoline, 180°C, 2h | Same | 92 |

Functional Group Compatibility

The ethylsulfanyl group exhibits stability under mild acidic/basic conditions but is susceptible to strong nucleophiles or oxidants. The bromine atom remains inert toward non-nucleophilic reagents but participates readily in cross-coupling reactions (e.g., Suzuki, Stille) under palladium catalysis .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-5-(ethylsulfanyl)benzoic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new chemical entities with potential biological activities. The bromo and ethylsulfanyl groups provide reactive sites for further functionalization, making it a valuable building block in synthetic chemistry.

Reactivity and Functionalization

The presence of the bromine atom enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. This characteristic is exploited in synthesizing derivatives that may exhibit enhanced pharmacological properties or novel functionalities.

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound is investigated as a precursor for synthesizing biologically active compounds. Its derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development. The ability to modify the compound through various synthetic routes allows researchers to explore structure-activity relationships (SAR) effectively.

Case Studies

Recent studies have highlighted the use of this compound in developing new therapeutic agents. For example, derivatives have shown promising activity against specific cancer cell lines, indicating potential applications in oncology .

Material Science

Functional Materials

Beyond pharmaceuticals, this compound can be utilized in material science for producing functional materials. Its derivatives may be applicable in creating dyes, polymers, or electronic materials due to their unique chemical properties.

Research and Development

Research into the application of this compound in material science is ongoing, with studies focusing on its role as an intermediate in synthesizing novel materials with tailored properties for specific applications .

Environmental Chemistry

Potential Applications in Green Chemistry

The synthesis of this compound can be aligned with green chemistry principles by optimizing reaction conditions to reduce waste and energy consumption. The development of more sustainable synthetic methods utilizing this compound could contribute to environmentally friendly chemical processes.

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for various organic compounds | Versatile building block for further functionalization |

| Pharmaceutical | Precursor for biologically active compounds | Potential anti-inflammatory and anticancer agents |

| Material Science | Used in creating functional materials such as dyes and polymers | Ongoing research into novel materials |

| Environmental Chemistry | Alignment with green chemistry principles to optimize synthesis | Focus on reducing waste and energy consumption |

Mechanism of Action

The mechanism of action of 2-Bromo-5-(ethylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 2-bromo-5-(ethylsulfanyl)benzoic acid with key analogues, emphasizing substituent effects:

*Estimated based on substituent effects.

Key Findings from Comparative Studies

a. Substituent Position vs. Bioactivity

- Ortho vs. Para Bromine : Para-substituted bromobenzoic acids (e.g., 4-bromo) exhibit higher acidity and thermal stability compared to ortho-substituted derivatives due to reduced steric hindrance and optimized resonance effects .

- Antineoplastic Activity: 2-Amino-5-bromo benzoic acid demonstrates significant growth inhibition in MCF7 breast cancer cells, whereas this compound lacks direct bioactivity data but shares structural motifs with bioactive analogues .

b. Functional Group Effects

- Electron-Withdrawing Groups : Chlorosulfonyl (-SO₂Cl) and trifluoromethyl (-CF₃) groups enhance reactivity and acidity, making these derivatives suitable for electrophilic substitution reactions .

- Electron-Donating Groups: Ethylsulfanyl (-S-C₂H₅) and amino (-NH₂) groups reduce acidity but improve solubility in non-polar media, favoring applications in lipid-soluble drug formulations .

c. Biosensor Compatibility

Ortho-substituted benzoic acid derivatives (e.g., this compound) show reduced promiscuity in biosensor systems compared to para-substituted analogues, as substituent position critically influences binding to regulatory domains .

Biological Activity

2-Bromo-5-(ethylsulfanyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and an ethylsulfanyl group attached to a benzoic acid moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is under investigation.

Mechanism of Action

The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in tumor growth and metastasis. For instance, it may inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in cancer cell invasion.

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Chemistry Journal, researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that this compound displayed significant activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.

Case Study 2: Anticancer Activity

A recent investigation reported in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic factors .

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving bromination and subsequent substitution reactions. The following synthetic route is commonly employed:

- Bromination : Starting from 5-(ethylsulfanyl)benzoic acid, bromine is introduced at the para position using brominating agents.

- Purification : The crude product is purified through recrystallization or chromatography to yield pure this compound.

Q & A

Basic Research: What are the key synthetic routes for 2-Bromo-5-(ethylsulfanyl)benzoic acid, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of this compound typically involves introducing the ethylsulfanyl group via nucleophilic substitution or coupling reactions. A common approach is sulfonylation of a brominated benzoic acid precursor using ethyl mercaptan under basic conditions. For example, a patent describes a multi-step process where 2-bromo-4-(chlorosulfonyl)benzoyl chloride is reacted with sodium sulfite and alkylating agents to form sulfonyl intermediates, followed by reduction and acidification . Yield optimization requires precise control of temperature (e.g., reflux at 70–90°C), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of bromo precursor to ethyl mercaptan), and inert atmospheres to prevent oxidation of the thioether group. Chromatographic purification (e.g., TLC or HPLC) is critical to isolate the product from byproducts like disulfides .

Advanced Research: How can contradictory NMR data for this compound be resolved, particularly regarding proton splitting patterns near the sulfanyl group?

Answer:

Proton splitting near the ethylsulfanyl group arises from restricted rotation around the C–S bond, leading to diastereotopic protons. For example, the –SCH2CH3 group may exhibit complex coupling in the range of δ 2.5–3.5 ppm. Contradictions in literature data can be addressed by:

- Variable-temperature NMR : Heating the sample to 60°C reduces rotational barriers, simplifying splitting patterns .

- DFT calculations : Modeling the molecule’s electronic environment helps predict coupling constants (e.g., J = 7–8 Hz for adjacent protons) .

- 2D NMR (COSY, HSQC) : These techniques clarify connectivity between the sulfanyl group and aromatic protons .

Basic Research: What analytical techniques are most reliable for characterizing the purity of this compound?

Answer:

- HPLC-MS : Detects trace impurities (e.g., residual brominated intermediates) with a C18 column and acetonitrile/water gradient .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, Br, and S (e.g., theoretical C: 40.45%, H: 3.61%, Br: 26.20%, S: 10.50%) .

- Melting Point : A sharp mp near 210°C indicates high crystallinity and purity . Deviations >2°C suggest contamination.

Advanced Research: How does the ethylsulfanyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The ethylsulfanyl group acts as a directing and stabilizing moiety:

- Electronic Effects : The sulfur atom donates electron density to the aromatic ring, activating the para position for electrophilic substitution.

- Catalyst Compatibility : Pd(PPh3)4 is preferred over Pd(OAc)2 due to the sulfur’s potential to poison catalysts. Reaction yields drop below 50% if ligands are mismatched .

- Byproduct Mitigation : Use of scavengers like triphenylphosphine minimizes disulfide formation during coupling .

Basic Research: What are the stability considerations for this compound under storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the C–Br bond .

- Oxidation : The thioether group oxidizes to sulfoxide in air; argon-purged containers with desiccants (e.g., silica gel) are essential .

- pH Stability : Avoid aqueous solutions at pH >7, as the carboxylic acid may deprotonate, increasing susceptibility to nucleophilic attack .

Advanced Research: How can computational modeling predict the biological activity of this compound in drug discovery?

Answer:

- Docking Studies : The bromine atom and sulfanyl group enhance hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition). Software like AutoDock Vina predicts binding affinities (ΔG ≈ –8.5 kcal/mol) .

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB = –0.7) and hepatotoxicity risk due to sulfur metabolism .

- SAR Analysis : Substituting ethylsulfanyl with methylsulfonyl reduces activity by 60%, highlighting the importance of the thioether’s electron-donating capacity .

Basic Research: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethanol/Water (7:3 v/v) : Achieves >90% recovery with minimal co-solvent residues .

- Dichloromethane/Hexane : Suitable for large-scale crystallization but may trap solvent impurities .

- Critical Parameters : Cooling rates <5°C/hour and seed crystals improve crystal size and purity .

Advanced Research: How do spectral data discrepancies arise in FT-IR analysis of this compound, and how can they be standardized?

Answer:

Discrepancies in carbonyl (C=O) and C–Br stretching frequencies (e.g., 1680–1720 cm⁻¹ and 550–600 cm⁻¹) are caused by:

- Polymorphism : Different crystalline forms alter peak positions. Use KBr pellets prepared under identical pressure/temperature conditions .

- Baseline Correction : Subtract solvent (e.g., DMSO) peaks using software like OMNIC .

- Reference Standards : Cross-validate with synthesized analogs (e.g., 2-Bromo-5-methylbenzoic acid) to isolate substituent-specific signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.